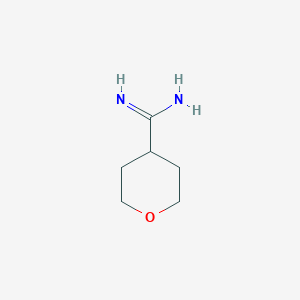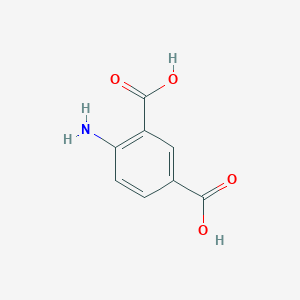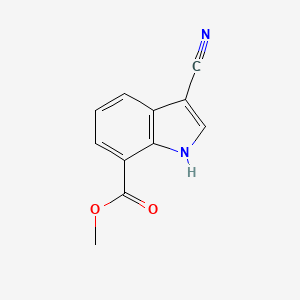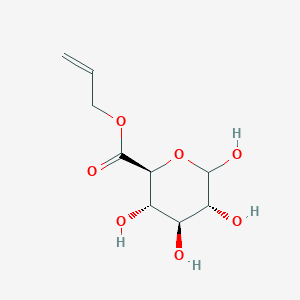![molecular formula C10H7NS B1280512 ベンゾ[b]チオフェン-2-アセトニトリル CAS No. 75444-80-3](/img/structure/B1280512.png)
ベンゾ[b]チオフェン-2-アセトニトリル
概要
説明
Benzo[b]thiophene-2-acetonitrile (BTA) is an organic compound composed of a benzo[b]thiophene ring system and an acetonitrile group. It is a highly versatile molecule with a wide range of applications in chemical synthesis, scientific research, and drug development. BTA is a key component of many synthetic pathways and has been used in a variety of scientific research applications.
科学的研究の応用
有機光電子デバイス
ベンゾ[b]チオフェン誘導体は、優れた光物理的特性を持つため、有機光電子デバイスの開発において非常に重要です。 それらは、発光体、光増感剤、半導体におけるπ構築ブロックとして役立ちます 。これらの誘導体は、これらのデバイスの吸収および発光スペクトルに不可欠な長波長シフトを示し、有機発光ダイオード(OLED)などのアプリケーションにおける性能を向上させます。
医薬品化学
医薬品化学において、ベンゾ[b]チオフェン化合物は幅広い活性を示しています。 それらは、抗菌剤、抗がん剤、抗酸化剤、抗HIV剤、および抗炎症薬の創製に不可欠です 。その安定性と構造的多様性は、創薬および合成に適しています。
腐食防止
チオフェン誘導体、ベンゾ[b]チオフェン-2-アセトニトリルを含む、は、工業化学における腐食防止剤として使用されます。 金属上に保護層を形成する能力により、インフラストラクチャや機械の保護に役立ちます 。
有機半導体
チオフェン環は、有機半導体の進歩における重要な要素です。 これらの材料は、フレキシブルエレクトロニクスやディスプレイで使用される有機電界効果トランジスタ(OFET)の製造に不可欠です 。
光起電力材料
ベンゾ[b]チオフェン誘導体は、光起電力材料の合成にも使用されます。 強い吸収と良好な電荷輸送特性により、太陽電池での使用に適しており、太陽光を電気エネルギーに変換する効率に貢献しています 。
麻酔薬および鎮痛薬
一部のベンゾ[b]チオフェン誘導体は、麻酔薬および鎮痛薬として製薬業界で使用されています。 その構造特性により、生物学的標的に効果的に相互作用し、医療処置中の痛みを和らげ、鎮静効果をもたらします 。
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Benzo[b]thiophene-2-acetonitrile plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with the STING (stimulator of interferon genes) protein, which is an important immune-associated protein localized in the endoplasmic reticulum membrane . Upon activation by benzo[b]thiophene-2-acetonitrile, STING triggers the IRF and NF-κB pathways, leading to the production of type I interferons and proinflammatory cytokines . These interactions highlight the compound’s potential in modulating immune responses.
Cellular Effects
Benzo[b]thiophene-2-acetonitrile exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, benzo[b]thiophene-2-acetonitrile has been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase . This effect is mediated through its interaction with specific signaling molecules and transcription factors, leading to changes in gene expression that promote cell death and inhibit proliferation.
Molecular Mechanism
The molecular mechanism of action of benzo[b]thiophene-2-acetonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of the VEGFR2 receptor, a key player in angiogenesis, thereby inhibiting its activity and preventing the formation of new blood vessels . Additionally, benzo[b]thiophene-2-acetonitrile activates the STING protein by forming hydrogen bonds and π-π stacking interactions with the CDN-binding domain, leading to downstream signaling events that enhance immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzo[b]thiophene-2-acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzo[b]thiophene-2-acetonitrile remains stable under physiological conditions, allowing for sustained activity over extended periods . Its degradation products may also have biological activity, which could contribute to its overall effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of benzo[b]thiophene-2-acetonitrile vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Benzo[b]thiophene-2-acetonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities . These metabolic pathways influence the compound’s efficacy and safety, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of benzo[b]thiophene-2-acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, benzo[b]thiophene-2-acetonitrile can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its biological effects.
Subcellular Localization
Benzo[b]thiophene-2-acetonitrile exhibits distinct subcellular localization patterns that influence its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with the STING protein and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct benzo[b]thiophene-2-acetonitrile to specific compartments within the cell.
特性
IUPAC Name |
2-(1-benzothiophen-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJJYCYYBXUZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505031 | |
| Record name | (1-Benzothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75444-80-3 | |
| Record name | (1-Benzothiophen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-benzothiophen-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Benzo[b]thiophene-2-acetonitrile via this specific method?
A1: The research highlights the use of Beckmann fission of fused cyclobutanones as a new synthetic pathway for obtaining Benzo[b]thiophene-2-acetonitrile. [, ] This method is particularly interesting as it offers a way to introduce a two-carbon unit (acetonitrile group) onto the Benzo[b]thiophene scaffold. This could potentially open doors for creating novel derivatives with modified properties and potential applications in various fields.
Q2: The research mentions the synthesis being applicable to other heterocycles. Could you elaborate on this and its potential implications?
A2: The research indicates that this synthetic approach using Beckmann fission is not limited to Benzo[b]thiophene. It has also been successfully applied to synthesize Indole-2-acetonitriles using similar starting materials. [] This broader applicability suggests that this method could be a valuable tool for introducing the acetonitrile group into various other heterocyclic systems. This could be particularly useful for exploring structure-activity relationships and developing new compounds with desired biological or material properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
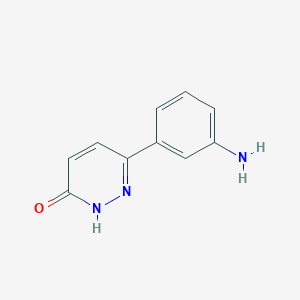
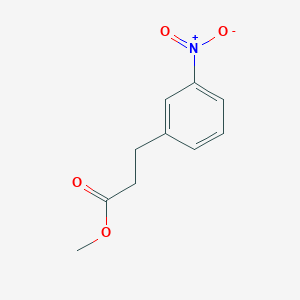

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)
